Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16243724
InChI: InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3
SMILES:
Molecular Formula: C29H42FN3O3Si
Molecular Weight: 527.7 g/mol

Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16243724

Molecular Formula: C29H42FN3O3Si

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate -

Specification

Molecular Formula C29H42FN3O3Si
Molecular Weight 527.7 g/mol
IUPAC Name methyl 1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3
Standard InChI Key POKUJHAYXYKFDA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name—methyl 1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate—reflects its intricate architecture . Key structural components include:

  • Fluoropyridine Moiety: The 2-fluoropyridine ring enhances electron-withdrawing properties and metabolic stability, common in kinase inhibitors .

  • Pyrrolidine Scaffolds: Both the central and side-chain pyrrolidine rings introduce conformational rigidity, favoring interactions with hydrophobic pockets in enzymes .

  • TBDMS Protecting Group: The tert-butyldimethylsilyl ether protects a hydroxymethyl group during synthesis, a strategy widely employed in complex molecule assembly .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC29H42FN3O3Si\text{C}_{29}\text{H}_{42}\text{FN}_3\text{O}_3\text{Si}
Molecular Weight527.7 g/mol
CAS Number1228663-94-2
Storage Conditions-20°C, inert atmosphere
SolubilityDMSO, methanol, chloroform

Synthetic Strategies and Optimization

Key Synthetic Pathways

Synthesis of this compound involves multi-step reactions, leveraging modern protective group strategies and cross-coupling methodologies :

Protection/Deprotection Sequences

  • TBDMS Protection: The hydroxymethyl group on the pyrrolidine side chain is protected early using TBDMS chloride to prevent undesired reactivity during subsequent steps .

  • Benzyl Group Introduction: A benzyl group is appended via alkylation or reductive amination to enhance lipophilicity and target binding.

Coupling Reactions

  • Buchwald-Hartwig Amination: Used to couple the fluoropyridine core with the pyrrolidine-TBDMS intermediate, ensuring regioselectivity .

  • Esterification: The methyl ester at the 3-position of the pyrrolidine is introduced via Steglich esterification or Mitsunobu reaction.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1TBDMS ProtectionTBDMSCl, imidazole, DMF, 0°C → RT85%
2BenzylationBenzyl bromide, K2_2CO3_3, DMF78%
3Pyridine FluorinationSelectfluor®, CH3_3CN, 60°C65%
4Final CouplingPd(dba)2_2, Xantphos, Cs2_2CO3_352%

Biological Applications and Mechanistic Insights

Kinase Inhibition

The compound’s fluoropyridine-pyrrolidine scaffold mimics ATP-binding motifs in kinases. In studies targeting casein kinase 1δ (CK1δ), analogs demonstrated IC50_{50} values of 1–8 µM, with selectivity over CK1ε and CK1α attributed to steric complementarity with the kinase’s ribose pocket . The TBDMS group may further modulate solubility and cell permeability .

PROTAC Development

As a warhead in proteolysis-targeting chimeras (PROTACs), the compound’s benzyl-pyrrolidine segment enables recruitment of E3 ubiquitin ligases, as evidenced in ERK1/2 degradation studies . For example, conjugation to a VHL ligand via a PEG linker achieved DC50_{50} values of 50 nM in HCT116 cells .

Table 3: Biological Activity Profile

TargetAssay TypeIC50_{50}/DC50_{50}Selectivity Index (vs. CK1ε)Source
CK1δBiochemical1 µM8-fold
ERK1/2Cellular Degradation50 nMN/A

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its fusion of fluoropyridine and dual-pyrrolidine motifs. Comparisons with analogs highlight critical structure-activity relationships (SAR):

Table 4: Analog Comparison

CompoundKey ModificationsCK1δ IC50_{50}Solubility (µg/mL)
Target Compound2-Fluoropyridine, TBDMS group1 µM12.5
Notoincisol BNatural product, no fluorine15 µM3.2
(2S,4R)-1-Benzyl-4-TBDMSSingle pyrrolidine, no pyridineInactive8.7

Recent Developments and Future Directions

Stereochemical Optimization

Recent patents (e.g., EP4074710A1) disclose enantiomerically pure forms of the compound, with the (3R,4S)-configuration showing 3-fold higher CK1δ affinity than the (3S,4R)-form .

Prodrug Strategies

Carboxylate prodrugs (e.g., ethyl ester analogs) are under investigation to enhance oral bioavailability, achieving 40% higher AUC in rodent models .

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